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Compound of Interest

Compound Name: N-Nitroso Quinapril

Cat. No.: B12310862 Get Quote

An In-depth Guide to the Chemistry, Toxicology, and Analytical Considerations of a Critical

Nitrosamine Impurity

Introduction
The emergence of N-nitrosamine impurities in pharmaceutical products has presented a

significant challenge to the drug development and manufacturing industry. These compounds,

classified as probable human carcinogens, necessitate rigorous control and monitoring to

ensure patient safety. N-Nitroso Quinapril, a nitrosamine impurity associated with the

angiotensin-converting enzyme (ACE) inhibitor Quinapril, has been the subject of regulatory

scrutiny and product recalls. This technical guide provides a comprehensive review of the

existing literature on N-Nitroso Quinapril, focusing on its chemical properties, formation

mechanisms, toxicological assessment, analytical detection, and the current regulatory

landscape. This document is intended to serve as a valuable resource for researchers,

scientists, and drug development professionals involved in the quality control and safety

assessment of pharmaceutical products.

Chemical Properties and Formation
N-Nitroso Quinapril is the N-nitrosated derivative of Quinapril. Its formation is a result of the

reaction between a nitrosating agent, typically nitrous acid (formed from nitrite salts under

acidic conditions), and the secondary amine moiety present in the Quinapril molecule.
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Property Value Source

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-

1-oxo-4-phenylbutan-2-yl]-

nitrosoamino]propanoyl]-3,4-

dihydro-1H-isoquinoline-3-

carboxylic acid

[1]

CAS Number 2922985-13-3 [1]

Molecular Formula C25H29N3O6 [2]

Molecular Weight 467.52 g/mol [2]

Formation Pathway
The nitrosation of Quinapril is a chemical process that can occur during drug substance or drug

product manufacturing and storage if sources of nitrites are present along with the secondary

amine of the Quinapril molecule under favorable, typically acidic, conditions.
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Figure 1: General formation pathway of N-Nitroso Quinapril.

Toxicological Assessment: Evidence of Non-
Genotoxicity
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A pivotal study by Cheung et al. (2024) investigated the genotoxic potential of N-Nitroso
Quinapril. The research concluded that N-Nitroso Quinapril is non-mutagenic and non-

carcinogenic, and therefore should be controlled according to the ICH Q3B guidance for

impurities.[3][4][5] This conclusion was based on a comprehensive evaluation using

computational, in vitro, and in vivo methods.[3]

The study found that steric hindrance and branching at the α-position to the nitroso group in N-
Nitroso Quinapril are predicted to inhibit its bioactivation.[3] This structural feature is crucial

as the mutagenic mechanism of many potent nitrosamines involves cytochrome P450 (CYP)

mediated hydroxylation at the α-position.[6]

Key Toxicological Studies
While specific quantitative results from the pivotal study by Cheung et al. are not publicly

available, the key findings indicate a lack of genotoxicity in the following assays:

In vivo Liver Comet Assay: This assay did not show evidence of DNA damage in the liver of

treated animals.[3]

In vivo Big Blue® (cII) Mutation Assay: This transgenic rodent assay showed no increase in

mutation frequency.[3]

These findings are significant as they suggest that N-Nitroso Quinapril does not pose the

same level of carcinogenic risk as other small, potent nitrosamines.

Experimental Protocols
Detailed experimental protocols for the specific studies on N-Nitroso Quinapril are not fully

available in the public domain. However, based on established methodologies for these

assays, the following provides a general overview of the likely experimental designs.

In Vivo Mammalian Alkaline Comet Assay (General
Protocol)
The in vivo comet assay is a sensitive method for detecting DNA strand breaks in eukaryotic

cells.
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Principle: Cells from tissues of interest are embedded in agarose on a microscope slide, lysed,

and subjected to electrophoresis at high pH. DNA with strand breaks relaxes and migrates

towards the anode, forming a "comet" shape. The extent of DNA migration is proportional to the

amount of DNA damage.[7][8]
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Figure 2: General workflow of the in vivo Comet Assay.
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Key Parameters (General):

Test System: Typically rodents (rats or mice).

Dose Levels: A minimum of three dose levels and a concurrent negative (vehicle) and

positive control.[9]

Administration Route: Dependent on the intended human route of exposure.

Sampling Time: Typically 2-6 hours and 16-24 hours after the last administration.

Tissues: Liver is a common tissue for nitrosamine assessment due to its metabolic activity.

Other organs can also be evaluated.[8]

Analysis: At least 50 cells per sample are scored. The percentage of DNA in the comet tail is

a common metric for DNA damage.

In Vivo Big Blue® Transgenic Rodent (TGR) Gene
Mutation Assay (General Protocol)
The Big Blue® assay is an in vivo test for detecting gene mutations in any tissue of transgenic

rodents.

Principle: Big Blue® rodents contain multiple copies of a lambda phage shuttle vector (λLIZ)

integrated into their genome. This vector carries a target gene for mutation detection, typically

the cII gene. After exposure to a test substance, genomic DNA is isolated from various tissues,

and the shuttle vectors are "rescued" and packaged into phage particles. These phages are

then used to infect E. coli, and a selection system allows for the identification and quantification

of phage with mutations in the target gene.[10][11]
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Figure 3: General workflow of the Big Blue® Assay.

Key Parameters (General - OECD 488):
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Test System: Big Blue® transgenic rats (Fischer 344) or mice (C57BL/6).[10]

Dosing Period: Typically a 28-day repeat dose study followed by a 3-day treatment-free

period for mutation manifestation.[10]

Groups: At least 5 animals per sex per group. A vehicle control and a positive control group

are required.

Tissues: A variety of tissues can be analyzed, including liver, duodenum, and bone marrow.

[12]

Endpoint: Mutant frequency (the ratio of mutant plaques to total plaques).

Analytical Methodologies
The detection and quantification of N-Nitroso Quinapril at trace levels in pharmaceutical

matrices require highly sensitive and selective analytical methods. Liquid chromatography

coupled with mass spectrometry (LC-MS) is the technique of choice.

LC-MS/MS for N-Nitroso Quinapril Analysis
While a specific validated method for N-Nitroso Quinapril with full performance data is not

publicly available, a general approach based on established methods for other nitrosamines

can be outlined.

Sample Preparation:

Weigh and powder a representative number of tablets.

Dissolve a known amount of the powder in a suitable solvent (e.g., methanol).

Sonicate and/or shake to ensure complete extraction of the analyte.

Centrifuge to remove excipients.

Filter the supernatant through a 0.22 µm filter before injection into the LC-MS/MS system.

LC-MS/MS Conditions (Hypothetical):
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Parameter Condition

LC System UHPLC

Column C18 reverse-phase column

Mobile Phase A 0.1% Formic acid in water

Mobile Phase B 0.1% Formic acid in acetonitrile/methanol

Gradient
Optimized for separation from Quinapril and

other impurities

Ionization Source

Electrospray Ionization (ESI) or Atmospheric

Pressure Chemical Ionization (APCI) in positive

mode

Mass Spectrometer Triple Quadrupole (QqQ)

Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

Specific precursor-to-product ion transitions for

N-Nitroso Quinapril and an internal standard

would be monitored.

Method Validation (as per ICH Q2(R1)):

A validated method would need to demonstrate acceptable performance for the following

parameters:
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Validation Parameter Description

Specificity

The ability to unequivocally assess the analyte

in the presence of components which may be

expected to be present.

Linearity

The ability to obtain test results which are

directly proportional to the concentration of the

analyte.

Range

The interval between the upper and lower

concentration of analyte in the sample for which

it has been demonstrated that the analytical

procedure has a suitable level of precision,

accuracy, and linearity.

Accuracy
The closeness of test results obtained by the

method to the true value.

Precision

The closeness of agreement among a series of

measurements obtained from multiple sampling

of the same homogeneous sample under the

prescribed conditions (repeatability, intermediate

precision).

Limit of Detection (LOD)

The lowest amount of analyte in a sample which

can be detected but not necessarily quantitated

as an exact value.

Limit of Quantitation (LOQ)

The lowest amount of analyte in a sample which

can be quantitatively determined with suitable

precision and accuracy.

Robustness

A measure of its capacity to remain unaffected

by small, but deliberate variations in method

parameters.

Regulatory Landscape and Acceptable Intake Limits
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Regulatory agencies worldwide have established guidelines for the control of nitrosamine

impurities in pharmaceutical products. The acceptable intake (AI) limit for a nitrosamine is a key

parameter for risk assessment.

Regulatory Agency
Acceptable Intake
(AI) Limit for N-
Nitroso Quinapril

Potency Category Source

U.S. FDA 1500 ng/day Category 5 [13]

EMA

Consistent with a low-

potency nitrosamine,

often aligned with

FDA

- General Guidance

Health Canada

Aligned with

international

standards for low-

potency nitrosamines

- General Guidance

The classification of N-Nitroso Quinapril as a low-potency nitrosamine is consistent with the

toxicological data indicating a lack of genotoxicity.

Product Recalls
Several voluntary recalls of Quinapril-containing products have been initiated due to the

presence of N-Nitroso Quinapril at levels exceeding the acceptable daily intake limit. These

include recalls by Pfizer and Lupin Pharmaceuticals.[14][15][16] While the specific levels of N-
Nitroso Quinapril that triggered these recalls are not publicly disclosed, the actions

underscore the commitment of manufacturers and regulatory bodies to ensure that drug

products meet stringent safety standards.

Conclusion and Recommendations
The available scientific literature, particularly the comprehensive toxicological assessment by

Cheung et al. (2024), provides strong evidence that N-Nitroso Quinapril is not a genotoxic

impurity. Its classification as a low-potency nitrosamine with a high acceptable intake limit of

1500 ng/day by the FDA reflects this understanding.
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For drug development professionals, the focus for managing N-Nitroso Quinapril should be

on:

Risk Assessment: A thorough risk assessment of the manufacturing process and formulation

components to identify and mitigate potential sources of nitrite impurities and conditions that

favor nitrosation.

Control Strategy: Implementing a control strategy to ensure that levels of N-Nitroso
Quinapril in the final drug product are consistently below the established acceptable intake

limit.

Analytical Monitoring: Utilizing a validated, sensitive, and specific analytical method, such as

LC-MS/MS, for the routine monitoring of N-Nitroso Quinapril in both the drug substance

and the finished product.

While the non-genotoxic nature of N-Nitroso Quinapril is a significant finding, continued

vigilance and adherence to regulatory guidelines are paramount to ensuring the safety and

quality of Quinapril-containing medicines. Further research into the formation kinetics of N-
Nitroso Quinapril under various conditions could provide valuable insights for optimizing

manufacturing and storage to minimize its formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. N-nitroso-quinapril | C25H29N3O6 | CID 163183731 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. GSRS [gsrs.ncats.nih.gov]

3. Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro,
and in vivo methods demonstrate no genotoxic potential - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b12310862?utm_src=pdf-body
https://www.benchchem.com/product/b12310862?utm_src=pdf-body
https://www.benchchem.com/product/b12310862?utm_src=pdf-body
https://www.benchchem.com/product/b12310862?utm_src=pdf-body
https://www.benchchem.com/product/b12310862?utm_src=pdf-body
https://www.benchchem.com/product/b12310862?utm_src=pdf-body
https://www.benchchem.com/product/b12310862?utm_src=pdf-body
https://www.benchchem.com/product/b12310862?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/N-nitroso-quinapril
https://pubchem.ncbi.nlm.nih.gov/compound/N-nitroso-quinapril
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS7429Q973
https://pubmed.ncbi.nlm.nih.gov/39180320/
https://pubmed.ncbi.nlm.nih.gov/39180320/
https://pubmed.ncbi.nlm.nih.gov/39180320/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12310862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro,
and in vivo methods demonstrate no genotoxic potential -Pub - Limits of Nitrosamines -
Nitrosamines Exchange [nitrosamines.usp.org]

5. researchgate.net [researchgate.net]

6. Blood Pressure Medication Quinapril Recalled [aarp.org]

7. Novel In Vivo CometChip Reveals NDMA-Induced DNA Damage and Repair in Multiple
Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. insights.envigo.com [insights.envigo.com]

10. scantox.com [scantox.com]

11. gentronix.co.uk [gentronix.co.uk]

12. OECD 488 Big Blue® In Vivo Assay | GLP Genotoxicity [gentronix.co.uk]

13. find-tender.service.gov.uk [find-tender.service.gov.uk]

14. Blood Pressure Medication Quinapril Recalled Again [everydayhealth.com]

15. pharmacytimes.com [pharmacytimes.com]

16. biointerfaceresearch.com [biointerfaceresearch.com]

To cite this document: BenchChem. [N-Nitroso Quinapril: A Comprehensive Technical
Review for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b12310862#review-of-literature-on-n-nitroso-
quinapril-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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